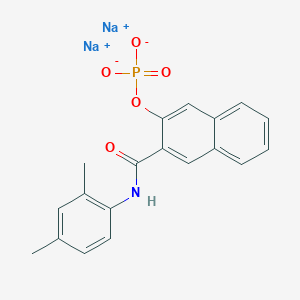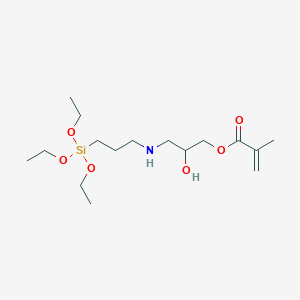
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane
説明
“N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane” is a type of siloxane macromonomer. It contains a polymerizable group such as methacrylate, acrylate, or vinyl on the alpha or omega terminus of a polydimethylsiloxane . It is often used to improve oxygen permeability, release, emollient, or low-temperature properties associated with silicones .
Synthesis Analysis
The synthesis of this compound involves the copolymerization of silicone macromonomers with monomers such as methyl methacrylate (MMA), hydroxyethylmethacrylate (HEMA), or dimethylacrylamide (DMA) . The process of “living” anionic ring opening polymerization (AROP) is often used, which has been dedicated to forming block polymers .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a polydimethylsiloxane backbone with a polymerizable group such as methacrylate, acrylate, or vinyl on the alpha or omega terminus . The molecular weight is typically less than 5000 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the copolymerization of silicone macromonomers with other monomers . If the polysiloxane domain is too large, molecular phase separation can occur, reducing mechanical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a high pendant siloxane content, but few trimethylsiloxy terminating groups . This compound is often used in applications where a greater degree of hydrophilicity is required than can be obtained from linear polysiloxanes and polysiloxane block polymers .科学的研究の応用
Hydrolytic Stability and Functionalization
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane is explored for its potential in creating hydrolytically stable amine-functionalized surfaces. Such surfaces have significant utility in various scientific applications due to their stability and functional properties. Zhu, Lerum, and Chen (2012) discuss the importance of these silane layers in maintaining stability against hydrolysis, an essential property for long-term applications in various scientific fields (Zhu, Lerum, & Chen, 2012).
Surface Modification and Adhesion Promotion
The compound plays a critical role in promoting adhesion between different materials, such as silica substrates and organic or metallic materials. This property is vital in the development of advanced composites and biomolecular lab-on-a-chip applications. Howarter and Youngblood (2006) highlight the compound's effectiveness in forming thin films on silica, contributing significantly to the field of surface science and materials engineering (Howarter & Youngblood, 2006).
Biomedical Applications
In the biomedical sphere, this compound is used for surface modification of nanohydroxyapatite, impacting potential biomedical applications like drug delivery or medical imaging. Wang et al. (2011) discuss its utilization in functionalizing nanohydroxyapatite with different surface groups, which can be pivotal in the development of biologically active materials for diverse medical applications (Wang et al., 2011).
Polymer Synthesis and Catalysis
This compound also finds applications in polymer synthesis and as a catalyst. The ability to initiate and control polymerization processes makes it a valuable agent in the creation of new polymeric materials with specific properties. Gnyba et al. (2003) discuss its role in the synthesis of hybrid polymers, where its reaction efficiency determines the molecular structure and thus the material properties (Gnyba et al., 2003).
Sensor Development
Additionally, it is used in the development of sensors, particularly in the creation of potentiometric sensors for anion detection. Colilla et al. (2005) illustrate how functionalized aminopolysiloxane materials are employed in sensor technologies, demonstrating the compound's versatility in various scientific and technological applications (Colilla, Darder, Aranda, & Ruiz-Hitzky, 2005).
作用機序
Target of Action
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane is a type of silicone macromonomer . Its primary targets are other macromolecular structures where it is desirable to incorporate siloxane units to improve properties such as oxygen permeability, release, emollient or low temperature properties associated with silicones .
Mode of Action
This compound interacts with its targets by copolymerizing with other acrylate monomers . The methacryloxypropyl group in the compound allows it to readily copolymerize with these monomers, facilitating its incorporation into the macromolecular structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in polymerization. Specifically, it participates in “living” anionic ring opening polymerization (AROP), a process dedicated to forming block polymers . This process allows the compound to be incorporated into the macromolecular structure, enhancing its properties.
Result of Action
The result of the compound’s action is the formation of a copolymer with enhanced properties. For example, it can increase the properties generally associated with silicones without sacrificing mechanical properties and without forming microdomains of polysiloxanes, which can compromise both optical and mechanical properties .
将来の方向性
The future directions for this compound involve further increasing the properties generally associated with silicones without sacrificing mechanical properties and without forming microdomains of polysiloxanes, which can compromise both optical and mechanical properties . This includes the development of new dual functional macromers, with both asymmetric and symmetric structures .
生化学分析
Biochemical Properties
It is known that this compound can be readily copolymerized with other acrylate monomers . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions.
Molecular Mechanism
It is known that this compound can undergo hydrolysis-condensation, which could potentially influence its interactions with biomolecules and its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that this compound can be used in the formation of stable holographic polymer dispersed liquid crystal grating, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .
特性
IUPAC Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6Si/c1-6-21-24(22-7-2,23-8-3)11-9-10-17-12-15(18)13-20-16(19)14(4)5/h15,17-18H,4,6-13H2,1-3,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXOKXVIWTINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC(COC(=O)C(=C)C)O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96132-98-8 | |
| Record name | N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


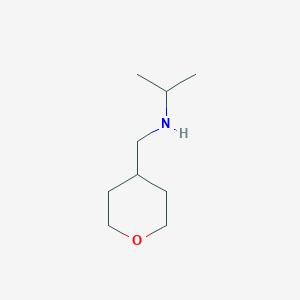
![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)


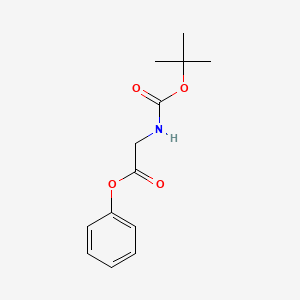
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
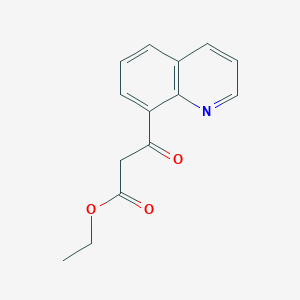
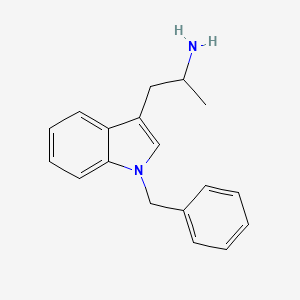
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
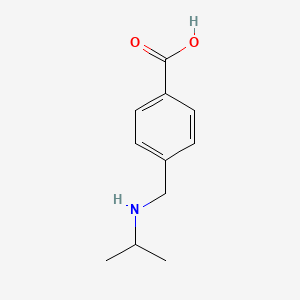
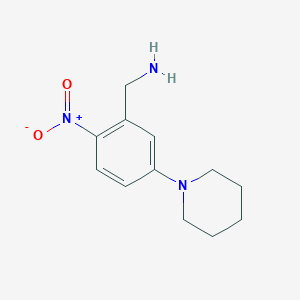

![8-Ethynyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3175948.png)
